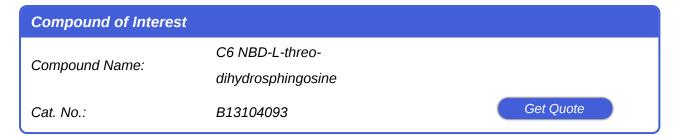




An In-depth Technical Guide to C6 NBD-L-threodihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent sphingolipid probe, **C6 NBD-L-threo-dihydrosphingosine**, including its molecular properties, applications in cellular research, and detailed experimental protocols. This document is intended to serve as a technical resource for professionals in the fields of cell biology, lipid research, and drug development.

Core Molecular Attributes

C6 NBD-L-threo-dihydrosphingosine is a fluorescently labeled analog of dihydrosphingosine, a key intermediate in the biosynthesis of ceramides and other complex sphingolipids. The molecule consists of an L-threo-dihydrosphingosine backbone N-acylated with a six-carbon (C6) fatty acid, which is in turn labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).



Property	Value
Molecular Formula	C30H51N5O6
Molecular Weight	577.76 g/mol [1][2][3][4]
Purity	>98%[1][2]
Appearance	Solid
Excitation Maximum (λex)	~466 nm[5]
Emission Maximum (λem)	~536 nm[5]
Storage Conditions	-20°C, protect from light[5][6]

Applications in Sphingolipid Research

C6 NBD-L-threo-dihydrosphingosine, and the closely related C6 NBD-ceramide, are invaluable tools for investigating the intricate pathways of sphingolipid metabolism and trafficking. The NBD fluorophore exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes, making it an excellent probe for fluorescence microscopy.[4]

A primary application is the visualization of the Golgi apparatus in living and fixed cells.[5][6] Once introduced to cells, these fluorescent ceramide analogs are transported to the Golgi complex, a central hub for sphingolipid synthesis and sorting, where they accumulate and allow for detailed morphological and functional studies of this organelle.[7][8]

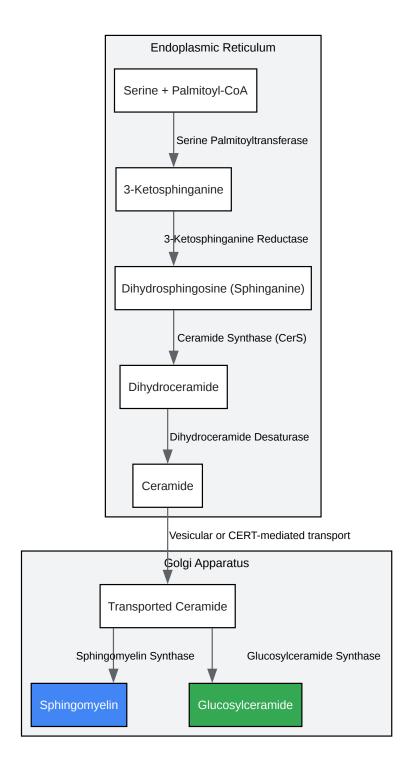
Furthermore, this probe can be used to monitor the flux of ceramide through various metabolic pathways. By tracking the conversion of the fluorescent precursor into more complex sphingolipids like sphingomyelin and glucosylceramide, researchers can assess the activity of key enzymes within the Golgi apparatus, such as sphingomyelin synthase and glucosylceramide synthase.[7]

Signaling Pathways and Experimental Workflows

The study of sphingolipid metabolism often involves elucidating complex biosynthetic and catabolic pathways. Below are diagrams illustrating the de novo ceramide synthesis pathway,



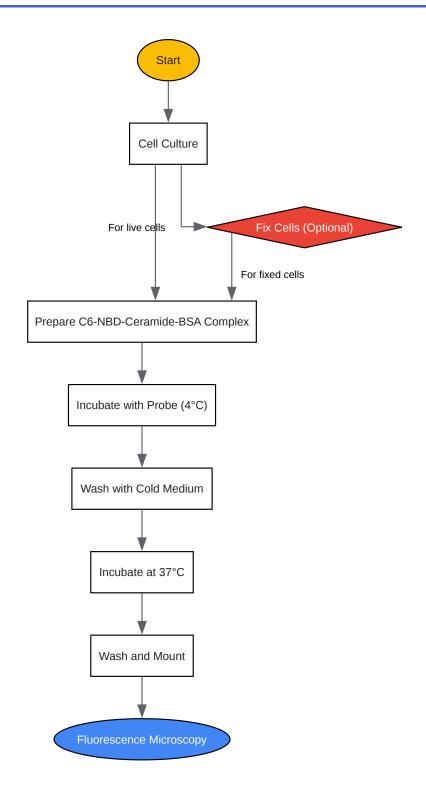
where dihydrosphingosine is a key intermediate, and a typical experimental workflow for utilizing C6 NBD-ceramide analogs for Golgi staining.



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De Novo Ceramide Biosynthesis Pathway.





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Workflow for Golgi Staining.

Experimental Protocols



The following are detailed methodologies for key experiments involving fluorescent ceramide analogs. These protocols are adapted from established methods for C6 NBD-ceramide and are applicable to **C6 NBD-L-threo-dihydrosphingosine**.

Preparation of C6 NBD-Ceramide-BSA Complexes

For effective delivery into cells, it is recommended to complex the fluorescent lipid with defatted bovine serum albumin (BSA).[6]

- Prepare a 1 mM stock solution of C6 NBD-L-threo-dihydrosphingosine in a chloroform:ethanol (19:1 v/v) mixture.
- Aliquot 50 μL of the stock solution into a glass test tube.
- Evaporate the solvent under a stream of nitrogen gas, followed by drying under a vacuum for at least one hour.
- Redissolve the dried lipid in 200 µL of absolute ethanol.
- In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- While vigorously vortexing the BSA solution, inject the ethanolic lipid solution into the vortex.
- The resulting solution will be a 5 μM C6 NBD-L-threo-dihydrosphingosine / 5 μM BSA complex, which can be stored at -20°C.[6]

Staining the Golgi Apparatus in Living Cells

- Grow cells to the desired confluency on glass coverslips.
- Rinse the cells with an appropriate medium, such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES).
- Incubate the cells with the 5 μ M C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[6]



- Rinse the cells several times with ice-cold medium to remove excess probe.
- Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for transport to the Golgi.[6]
- Wash the cells with fresh medium, mount the coverslips on a slide, and examine under a fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells

- Grow cells on glass coverslips and rinse with HBSS/HEPES.
- Fix the cells for 5-10 minutes at room temperature with a suitable fixative, such as 0.5% glutaraldehyde or 2-4% paraformaldehyde in phosphate-buffered saline (PBS). Avoid using methanol or acetone-based fixatives as they can extract lipids.[6][8]
- Rinse the fixed cells several times with ice-cold HBSS/HEPES.
- Incubate the cells with the 5 μM C6 NBD-ceramide-BSA complex for 30 minutes at 4°C.[6]
- To enhance the Golgi-specific signal, a "back-exchange" step can be performed by incubating the cells with a solution containing a lipid acceptor, such as 2 mg/mL defatted BSA or 10% fetal calf serum, for 30-90 minutes at room temperature. This helps to remove the probe from other cellular membranes.[4][6]
- Wash the cells with fresh HBSS/HEPES, mount, and visualize using fluorescence microscopy.[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to C6 NBD-L-threo-dihydrosphingosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13104093#c6-nbd-l-threo-dihydrosphingosine-molecular-weight-and-formula]

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